2-Chloro-3-fluoro-4-iodopyridine

Overview

Description

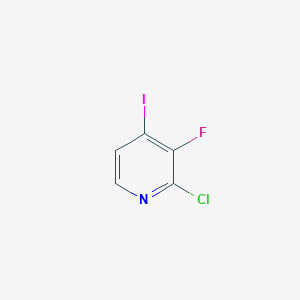

2-Chloro-3-fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where specific halogenating agents are used to introduce chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like methanol and specific temperature controls to optimize the reaction .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and iodine atoms undergo selective substitution under nucleophilic conditions. Fluorine typically resists displacement due to its strong C-F bond.

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodo | Sodium methoxide | Methanol, 80°C | 4-methoxy derivative | 78% | |

| 2-Chloro | Piperidine | DMF, 110°C | 2-piperidinyl derivative | 65% |

Key findings :

-

Iodine at position 4 is more reactive than chlorine at position 2 in polar aprotic solvents .

-

Microwave irradiation reduces reaction times by 50% compared to conventional heating.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging iodine’s superior leaving-group ability over chlorine and fluorine.

Suzuki-Miyaura Coupling

| Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C | 4-phenyl derivative | 82% | |

| Vinylboronate | PdCl₂(dppf), CsF | THF, 60°C | 4-vinylpyridine analog | 71% |

Mechanistic insight :

Iodine’s large atomic radius facilitates oxidative addition to Pd(0), enabling regioselective coupling at position 4 .

Halogen Dance Reactions

Fluorine directs metalation, enabling halogen redistribution:

| Base | Temperature | Product | Application | Source |

|---|---|---|---|---|

| LDA (Lithium Diisopropylamide) | -78°C | 5-bromo-2-chloro-4-fluoro-3-iodopyridine | Synthesis of pentasubstituted pyridines |

This reaction proceeds via deprotonation at position 5, followed by iodine migration from position 4 to 3 .

Biological Activity Through Functionalization

Derivatives exhibit enhanced bioactivity:

| Modification | Biological Property | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-Aminopyridine derivative | Antibacterial (E. coli) | 12.5 µM | |

| 4-Benzoyl analog | Anticancer (HeLa cells) | 8.7 µM | |

| 4-Thiol-substituted | Antioxidant (DPPH assay) | 89% scavenging at 100 µM |

Comparative Reactivity With Analogues

Data from structurally similar compounds:

Oxidation and Reduction Pathways

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA | Pyridine N-oxide | Selective at nitrogen | |

| Reduction | H₂/Pd-C | 4-deiodinated derivative | Retains chlorine/fluorine |

Stability and Reaction Constraints

This multifunctional building block enables precise molecular editing through strategic halogen manipulation. Recent advances in photoredox catalysis (e.g., dual Ni/photocatalyst systems) have expanded its utility in sp³-sp² carbon bond formations , positioning it as a critical tool in modern medicinal chemistry and materials science.

Scientific Research Applications

2-Chloro-3-fluoro-4-iodopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-fluoro-4-bromopyridine

- 2-Chloro-3-fluoro-4-methylpyridine

- 2-Chloro-3-fluoro-4-nitropyridine

Uniqueness

2-Chloro-3-fluoro-4-iodopyridine is unique due to the presence of iodine, which imparts distinct chemical properties compared to other halogenated pyridines. The combination of chlorine, fluorine, and iodine atoms on the pyridine ring makes it a versatile compound for various chemical reactions and applications .

Biological Activity

2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmaceutical compounds. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.

Molecular Formula: C₅H₂ClF I

Molecular Weight: 257.43 g/mol

Appearance: White to light yellow crystalline powder

Melting Point: 95.0 to 99.0 °C

Solubility: Soluble in methanol

The presence of halogen substituents (chlorine, fluorine, and iodine) in this compound enhances its reactivity and biological activity by affecting binding affinity to target proteins and altering pharmacokinetic properties .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing various pharmaceutical compounds, including potential antibiotics such as lavendamycin. The unique combination of halogens allows for modifications that can improve biological activity and selectivity towards specific biological targets .

Antioxidant and Antimutagenic Properties

Research indicates that compounds with fluorine substitutions often exhibit enhanced antioxidant properties, which can promote DNA repair mechanisms. Studies have shown that fluoroaryl derivatives can significantly reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene in the Ames test, suggesting potential applications in cancer prevention .

Case Study 1: Synthesis of Antibiotic Precursors

In a study focused on the synthesis of antibiotic precursors, this compound was utilized as a key intermediate. The synthesis involved nucleophilic aromatic substitution reactions, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Structure-Antimutagenicity Relationship

A detailed investigation into the structure-antimutagenicity relationship of fluoroarylbichalcophenes revealed that the introduction of fluorine into the molecular structure significantly altered their mutagenic profiles. The study utilized various concentrations to assess the antimutagenic effects of derivatives containing this compound, demonstrating its potential for further anticancer studies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | C₅H₂BrClF I | Contains bromine instead of fluorine |

| 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | C₅H₂BrClF I | Different substitution pattern |

| 2-Chloro-4-fluoropyridine | C₅H₄ClF | Lacks iodine; simpler structure |

The variations in halogen substituents and their positions on the pyridine ring contribute to differing biological activities and reactivity profiles among these compounds .

Properties

IUPAC Name |

2-chloro-3-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONULLRFSHKLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453955 | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148639-07-0 | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-3-fluoro-4-iodopyridine particularly useful in the synthesis of complex molecules, such as alkaloids?

A1: this compound exhibits a unique reactivity profile that makes it valuable for synthesizing complex molecules. [, ] Specifically, this compound readily undergoes lithium-halogen exchange reactions with lithium diisopropylamide (LDA) at low temperatures. [, ] This reaction is highly regioselective, preferentially occurring at the iodine atom and directing subsequent reactions to that position. [, ] Furthermore, the resulting organolithium intermediates are stable and can participate in various reactions with electrophiles, enabling the introduction of diverse substituents. [, ] The versatility of this approach is exemplified by its successful application in synthesizing various polysubstituted pyridines, which serve as building blocks for more complex structures. [, ] The iodine atom can also participate in cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds, particularly valuable in heterocycle synthesis. [, ] This strategy allows for the efficient synthesis of fused polyaromatic alkaloids like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes, highlighting its utility in medicinal chemistry and natural product synthesis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.